molecular formula C11H14BBrFNO2 B13636483 3-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

3-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B13636483
M. Wt: 301.95 g/mol
InChI Key: JJPGXHJZITWSAX-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative with a bromo and fluoro substituent at the 3- and 5-positions, respectively. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures for pharmaceuticals and materials science . Its structural features—including the electron-withdrawing bromo and fluoro groups—enhance reactivity in palladium-catalyzed couplings while stabilizing the boronic ester moiety . Applications span drug development (e.g., cholinergic agents and mGluR5 modulators) and organic electronics (e.g., electroluminescent materials) .

Properties

Molecular Formula

C11H14BBrFNO2

Molecular Weight

301.95 g/mol

IUPAC Name

3-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)9-7(13)5-15-6-8(9)14/h5-6H,1-4H3

InChI Key

JJPGXHJZITWSAX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the reaction of 3-bromo-5-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium acetate. The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly in the synthesis of potential drug candidates.

    Material Science: Used in the preparation of advanced materials, such as polymers and nanomaterials.

    Agricultural Chemistry: Utilized in the synthesis of agrochemicals, including herbicides and insecticides

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Substituents Molecular Formula Molecular Weight Key Applications
3-Bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Target Compound) Br (C3), F (C5), Bpin (C4) C12H14BBrFNO2 314.97 g/mol Drug intermediates, organic electronics
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine () Br (C5), Bpin (C3) C11H15BBrNO2 284.96 g/mol Suzuki couplings, synthesis of biaryls
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine () F (C3), Bpin (C5) C11H15BFNO2 223.05 g/mol Cross-coupling reactions, irritant (Xi hazard)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine () CF3 (C5), Bpin (C3) C12H15BF3NO2 273.06 g/mol Enhanced lipophilicity for drug candidates
5-Bromo-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine () Br (C5), OEt (C2), Bpin (C4) C13H19BBrNO3 343.01 g/mol Modified electronic properties for tailored reactivity

Key Comparative Insights:

Substituent Position and Reactivity :

  • The target compound ’s bromo and fluoro groups at C3 and C5 create steric and electronic effects that favor regioselective cross-coupling at C4 . In contrast, 5-Bromo-3-Bpin-pyridine () reacts preferentially at C3, demonstrating how substituent positions dictate reaction sites.
  • The trifluoromethyl group in ’s compound increases lipophilicity, making it suitable for CNS-targeting drugs, whereas the ethoxy group in alters electron density, affecting catalytic efficiency in couplings .

Hazard and Stability :

  • The 3-fluoro analog () is classified as an irritant (Xi), while brominated analogs (e.g., ) may pose greater environmental persistence risks due to bromine’s lower biodegradability .

Biological and Material Applications: The target compound’s dual halogenation (Br and F) enhances binding affinity in cholinergic drug intermediates, as seen in mGluR5 modulator syntheses . notes that similar boronic esters are used in organic electroluminescent devices, where fluorine substitution improves electron transport properties .

Synthetic Utility :

  • Suzuki-Miyaura reactions using the target compound require milder conditions (e.g., Pd(OAc)2, SPhos ligand) compared to less-activated analogs, which may need higher temperatures or stronger bases .

Research Findings and Data

Table 2: Reaction Yields and Conditions for Selected Compounds

Compound Reaction Partner Catalyst System Yield Reference
3-Bromo-5-fluoro-4-Bpin-pyridine Phenylboronic acid Pd(OAc)2, SPhos, K2CO3, 80°C 92%
5-Bromo-3-Bpin-pyridine () Vinyl triflate PdCl2(dppf), Cs2CO3, 100°C 78%
3-Fluoro-5-Bpin-pyridine () 2-Fluorophenylboronic acid Pd(PPh3)4, Na2CO3, reflux 85%

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